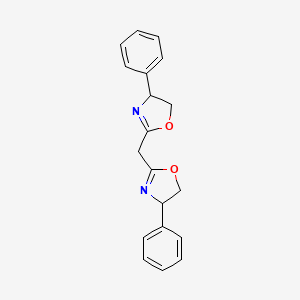

Oxazole, 2,2'-methylenebis[4,5-dihydro-4-phenyl-

Vue d'ensemble

Description

Compounds with structures similar to the one you mentioned, such as pyrazolines and imidazoles , are heterocyclic chemical compounds. They have been the focus of many studies due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of these compounds often includes a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, imidazoles are amphoteric in nature, showing both acidic and basic properties, and are highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Corrosion Inhibition

- Application: 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole and its derivatives have been studied for their corrosion inhibition performances on mild steel in hydrochloric acid medium. These compounds significantly reduce the corrosion rate, with increased inhibition efficiencies correlating with higher inhibitor concentrations. Their inhibitive effect is attributed to the adsorption of inhibitor molecules on the metal surface. They mainly act as mixed-type inhibitors with cathodic predominance, and their adsorption obeys the Langmuir adsorption isotherm. Quantum chemical calculations using density functional theory (DFT) supported these findings (Rahmani et al., 2018).

Electronic Structure Analysis

- Application: The electronic structure of oxazole derivatives, including 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole, has been analyzed through quantum chemical ab initio and/or PM3 calculations. The studies involved He(I) photoelectron (PE) spectra, and a correlation of IR, UV spectra, and ^13C NMR chemical shifts with total atomic charges was presented. This comprehensive analysis provides insights into the electronic properties of these compounds (Kovač et al., 1999).

Anticancer Activity

- Application: Certain oxazole derivatives, closely related to 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole, have been synthesized and evaluated for their anticancer activities. Specifically, these compounds were tested against human prostate cancer (PC-3 cell lines) and human epidermoid carcinoma cancer (A431 cell lines), with some showing strong inhibitory activities. This indicates a potential application in the development of anticancer drugs (Liu et al., 2009).

Crystal Structure and IR Spectrum Studies

- Application: Oxazole derivatives, including those structurally related to 4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole, have been synthesized and analyzed using single crystal X-Ray diffraction and infrared spectroscopic studies. These analyses provide valuable information on their structural and electronic properties, which can be crucial for designing and synthesizing new compounds with specific characteristics (Anouar et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFHJPXOLHSJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate](/img/structure/B3040651.png)